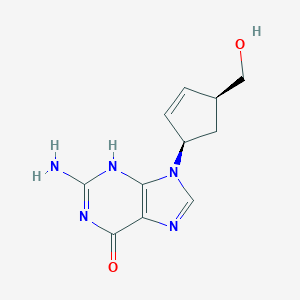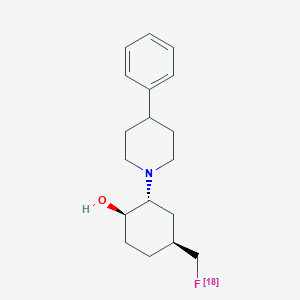
4-Fluoromethylvesamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoromethylvesamicol (4-FMV) is a radioligand that has been used in scientific research to study the vesicular acetylcholine transporter (VAChT). VAChT is a protein that is responsible for the transport of acetylcholine from the cytoplasm into synaptic vesicles in cholinergic neurons. 4-FMV has been used to study the distribution and density of VAChT in the brain and to investigate the role of VAChT in various neurological disorders.
Mécanisme D'action
4-Fluoromethylvesamicol binds specifically to the VAChT protein in cholinergic neurons. Once bound, it is transported into synaptic vesicles where it accumulates. The accumulation of 4-Fluoromethylvesamicol in the vesicles can be detected using radiolabeling techniques such as autoradiography or positron emission tomography (PET).
Effets Biochimiques Et Physiologiques
The use of 4-Fluoromethylvesamicol in scientific research has provided valuable insights into the distribution and density of VAChT in the brain. It has also been used to investigate the role of VAChT in various neurological disorders. In addition, 4-Fluoromethylvesamicol has been used to study the effects of drugs and other compounds on VAChT function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Fluoromethylvesamicol in scientific research is its specificity for VAChT. This allows for accurate and precise measurements of VAChT density and distribution in the brain. However, one limitation of using 4-Fluoromethylvesamicol is its short half-life, which can limit the time window for detection and measurement.
Orientations Futures
There are many potential future directions for research using 4-Fluoromethylvesamicol. One area of interest is the role of VAChT in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the development of new drugs and compounds that target VAChT and its function. Finally, there is a need for further research into the use of 4-Fluoromethylvesamicol in diagnostic and therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Fluoromethylvesamicol involves the reaction of 2-(4-methylphenyl)ethylamine with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-Fluoromethylvesamicol has been used extensively in scientific research to study the distribution and density of VAChT in the brain. It has also been used to investigate the role of VAChT in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, 4-Fluoromethylvesamicol has been used to study the effects of drugs and other compounds on VAChT function.
Propriétés
Numéro CAS |
140703-18-0 |
|---|---|
Nom du produit |
4-Fluoromethylvesamicol |
Formule moléculaire |
C18H26FNO |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(1R,2R,4S)-4-((18F)fluoranylmethyl)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H26FNO/c19-13-14-6-7-18(21)17(12-14)20-10-8-16(9-11-20)15-4-2-1-3-5-15/h1-5,14,16-18,21H,6-13H2/t14-,17+,18+/m0/s1/i19-1 |
Clé InChI |
PRVMMYNTGUPBET-ASSNDDLVSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C[C@H]1C[18F])N2CCC(CC2)C3=CC=CC=C3)O |
SMILES |
C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O |
SMILES canonique |
C1CC(C(CC1CF)N2CCC(CC2)C3=CC=CC=C3)O |
Autres numéros CAS |
140703-18-0 |
Synonymes |
4-fluoromethylvesamicol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



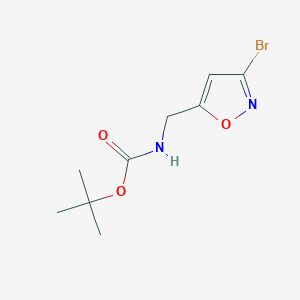
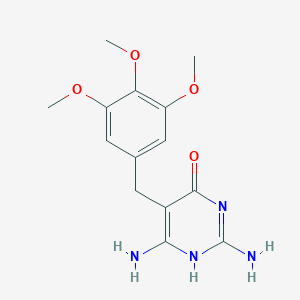
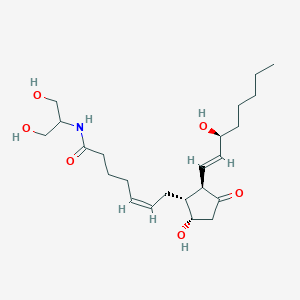
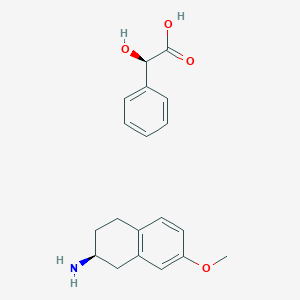
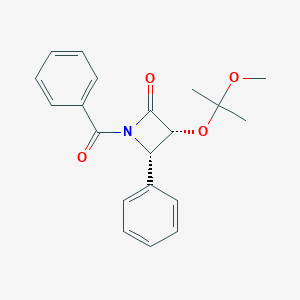
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
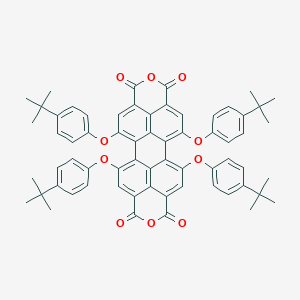
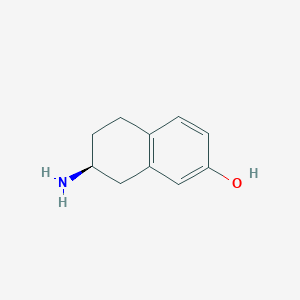
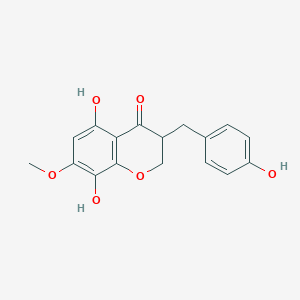
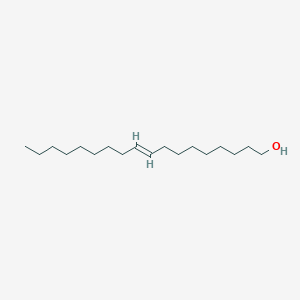
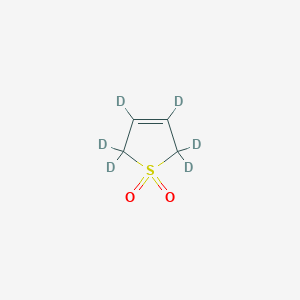
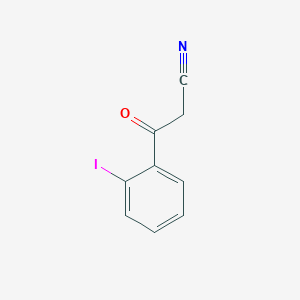
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
